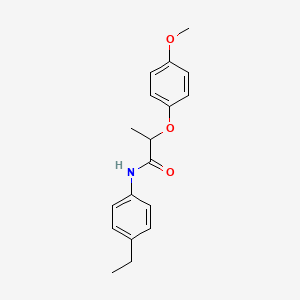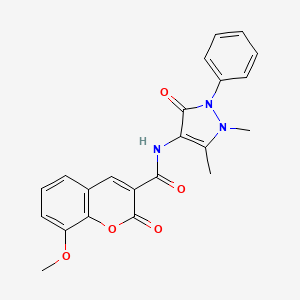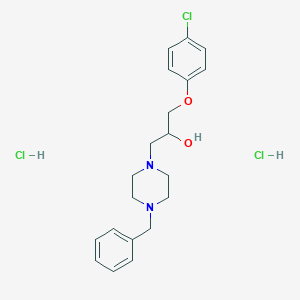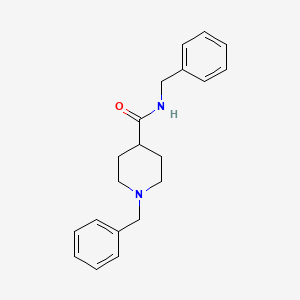
N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide, also known as EPM, is a synthetic compound that has shown promising results in scientific research. This compound belongs to the class of amides and has been found to have potential applications in various fields, including agriculture, medicine, and materials science.
Mécanisme D'action
The mechanism of action of N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide is not fully understood. However, it has been proposed that N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation and pain. By inhibiting COX-2, N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide may reduce the production of prostaglandins and hence, inflammation and pain.
Biochemical and Physiological Effects
N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to have anti-inflammatory and analgesic effects in animal models. In one study, N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide was found to reduce the levels of pro-inflammatory cytokines in the serum of rats with carrageenan-induced paw edema. In another study, N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide was found to reduce the number of writhing responses in mice induced by acetic acid. These findings suggest that N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide may have potential as an anti-inflammatory and analgesic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide is its ease of synthesis. N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide can be synthesized using simple and readily available starting materials. Another advantage of N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide is its potential as a building block for the synthesis of novel organic materials. However, one limitation of N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide is its relatively low solubility in water, which may make it difficult to use in some experimental settings.
Orientations Futures
There are several potential future directions for research on N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide. One direction is to investigate the pharmacokinetics and pharmacodynamics of N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide in humans. Another direction is to explore the potential of N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide as a building block for the synthesis of novel organic materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide and its potential as an anti-inflammatory and analgesic agent.
Méthodes De Synthèse
The synthesis of N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide involves the reaction of 4-ethylphenol and 4-methoxyphenol with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide as a white solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide has been extensively studied for its potential applications in various fields. In agriculture, N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide has been found to have herbicidal activity against broadleaf weeds. In medicine, N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide has been investigated for its potential as an anti-inflammatory and analgesic agent. N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide has also been studied for its potential use in materials science, particularly as a building block for the synthesis of novel organic materials.
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-2-(4-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-4-14-5-7-15(8-6-14)19-18(20)13(2)22-17-11-9-16(21-3)10-12-17/h5-13H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIYEVQJJRNHJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(N-{[(2-chlorobenzyl)thio]acetyl}ethanehydrazonoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5200920.png)

![6-[(4-cyclohexyl-1-piperazinyl)carbonyl]-2-cyclopropyl-1,3-benzoxazole](/img/structure/B5200930.png)
![17-[2-(1-naphthylamino)ethyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5200935.png)
![1-(4-chlorophenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5200940.png)

![2-chloro-N-(1-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5200962.png)
![(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)methyl{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B5200963.png)
![1-[3-(3-methoxyphenoxy)propoxy]-4-methyl-2-nitrobenzene](/img/structure/B5200969.png)
![2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B5200988.png)

![ethyl (5-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5201010.png)